molecular formula C15H14BrN3O2S B5802995 N-(4-{N-[(5-bromo-2-thienyl)carbonyl]ethanehydrazonoyl}phenyl)acetamide

N-(4-{N-[(5-bromo-2-thienyl)carbonyl]ethanehydrazonoyl}phenyl)acetamide

Cat. No. B5802995
M. Wt: 380.3 g/mol
InChI Key: YEVXRINKJDIMHN-GIJQJNRQSA-N
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Description

N-(4-{N-[(5-bromo-2-thienyl)carbonyl]ethanehydrazonoyl}phenyl)acetamide, also known as BTEP, is a small molecule that has garnered significant attention in the scientific community due to its potential therapeutic applications. BTEP is a positive allosteric modulator (PAM) of metabotropic glutamate receptor subtype 5 (mGluR5), which is a G protein-coupled receptor that plays a crucial role in synaptic plasticity, learning, and memory.

Mechanism of Action

N-(4-{N-[(5-bromo-2-thienyl)carbonyl]ethanehydrazonoyl}phenyl)acetamide acts as a PAM of mGluR5, which means it enhances the receptor's response to glutamate, the primary excitatory neurotransmitter in the brain. This results in increased signaling through mGluR5, which has downstream effects on various intracellular signaling pathways. The exact mechanism by which this compound enhances mGluR5 signaling is not fully understood, but it is thought to involve allosteric modulation of the receptor's conformation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are largely mediated by its modulation of mGluR5 signaling. This includes increased synaptic plasticity, which is important for learning and memory. This compound has also been shown to increase the release of brain-derived neurotrophic factor (BDNF), a protein that promotes the growth and survival of neurons. Additionally, this compound has been shown to modulate the activity of various ion channels and transporters, which may contribute to its therapeutic effects.

Advantages and Limitations for Lab Experiments

One advantage of using N-(4-{N-[(5-bromo-2-thienyl)carbonyl]ethanehydrazonoyl}phenyl)acetamide in lab experiments is that it is a specific and potent PAM of mGluR5, which allows for precise modulation of this receptor. However, this compound has limitations in terms of its pharmacokinetic properties, such as poor brain penetration and short half-life, which may limit its therapeutic potential. Additionally, this compound has been shown to have off-target effects on other glutamate receptors, which may complicate interpretation of experimental results.

Future Directions

There are several future directions for research on N-(4-{N-[(5-bromo-2-thienyl)carbonyl]ethanehydrazonoyl}phenyl)acetamide. One area of interest is the development of more potent and selective mGluR5 PAMs, which may have improved pharmacokinetic properties and therapeutic potential. Additionally, further investigation is needed to fully understand the mechanism by which this compound enhances mGluR5 signaling. Finally, clinical trials are needed to determine the safety and efficacy of this compound in humans for various neurological and psychiatric disorders.

Synthesis Methods

The synthesis of N-(4-{N-[(5-bromo-2-thienyl)carbonyl]ethanehydrazonoyl}phenyl)acetamide involves a multi-step process that starts with the reaction between 2-thiophenecarboxylic acid and thionyl chloride to form 5-bromo-2-thiophenecarbonyl chloride. This intermediate is then reacted with N-(4-aminophenyl)acetamide to form this compound, which is this compound.

Scientific Research Applications

N-(4-{N-[(5-bromo-2-thienyl)carbonyl]ethanehydrazonoyl}phenyl)acetamide has been extensively studied in various preclinical models for its potential therapeutic applications. It has been shown to improve cognitive function in animal models of Alzheimer's disease, Parkinson's disease, and schizophrenia. This compound has also been shown to have anxiolytic and antidepressant-like effects in animal models of anxiety and depression. Additionally, this compound has been investigated for its potential role in drug addiction, as mGluR5 has been implicated in drug-seeking behavior.

properties

IUPAC Name

N-[(E)-1-(4-acetamidophenyl)ethylideneamino]-5-bromothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrN3O2S/c1-9(11-3-5-12(6-4-11)17-10(2)20)18-19-15(21)13-7-8-14(16)22-13/h3-8H,1-2H3,(H,17,20)(H,19,21)/b18-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEVXRINKJDIMHN-GIJQJNRQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=O)C1=CC=C(S1)Br)C2=CC=C(C=C2)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\NC(=O)C1=CC=C(S1)Br)/C2=CC=C(C=C2)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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